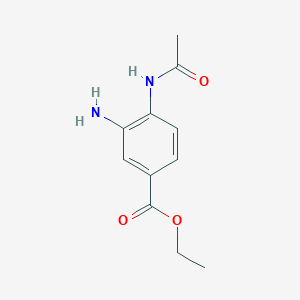

Ethyl 4-(acetylamino)-3-aminobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 4-acetamido-3-aminobenzoate |

InChI |

InChI=1S/C11H14N2O3/c1-3-16-11(15)8-4-5-10(9(12)6-8)13-7(2)14/h4-6H,3,12H2,1-2H3,(H,13,14) |

InChI Key |

FRWVZRKKEYMTOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 4-(acetylamino)-3-aminobenzoate chemical structure and properties

An In-Depth Technical Guide to Ethyl 4-(acetylamino)-3-aminobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Diamine Building Block

This compound is a substituted aromatic diamine ester with significant potential as a versatile building block in medicinal chemistry and polymer science. Its structure incorporates a protected aniline at the 4-position (acetylamino group), a free aniline at the 3-position, and an ethyl ester. This differential protection allows for selective chemical transformations, making it a valuable intermediate for the synthesis of complex heterocyclic systems, pharmaceutical agents, and high-performance polymers. This guide provides a comprehensive overview of its chemical structure, a robust, field-proven synthesis protocol, and its key physicochemical and spectroscopic properties.

Chemical Structure and Identity

The molecular structure of this compound features a benzene ring substituted with three functional groups. The acetylamino and amino groups are ortho to each other, while the ethyl carboxylate group is para to the acetylamino group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-acetamido-3-aminobenzoate | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | Calculated |

| Molecular Weight | 222.24 g/mol | Calculated |

| CAS Number | Not explicitly found; derived from parent acid. | N/A |

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in commercial catalogs, necessitating a multi-step approach from readily available starting materials. The following protocol is a robust and logical pathway derived from established procedures for the synthesis of the parent acid, 4-acetamido-3-aminobenzoic acid, followed by a standard Fischer esterification.[2]

Synthesis Pathway Overview

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Acetylation of p-Aminobenzoic Acid (PABA)

-

Rationale: The amino group of PABA is protected as an acetamide. This is crucial because the free amino group is highly activating and would be oxidized or lead to undesired side reactions during the subsequent nitration step. The acetyl group is a moderately activating, ortho-, para-director, which will direct the incoming nitro group to the desired 3-position.[3]

-

Procedure:

-

Suspend p-aminobenzoic acid in water.

-

Add a stoichiometric equivalent of acetic anhydride.

-

Add a solution of sodium acetate to catalyze the reaction and neutralize the acetic acid byproduct.

-

Stir the mixture vigorously until a white precipitate of 4-acetamidobenzoic acid forms.

-

Filter the solid, wash with cold water, and dry. The yield is typically high.[2]

-

Step 2: Nitration of 4-Acetamidobenzoic Acid

-

Rationale: A nitrating mixture (a combination of concentrated nitric and sulfuric acids) is used to introduce a nitro group onto the aromatic ring. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution.

-

Procedure:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly and carefully add the 4-acetamidobenzoic acid from Step 1 in small portions, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.

-

Pour the reaction mixture slowly over crushed ice to precipitate the product.

-

Filter the yellow solid, wash thoroughly with cold water to remove residual acid, and dry. This yields 4-acetamido-3-nitrobenzoic acid.[2][4]

-

Step 3: Reduction of 4-Acetamido-3-nitrobenzoic Acid

-

Rationale: The nitro group is selectively reduced to an amino group. A common and effective method is the use of a metal in acidic conditions, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[2] This method is efficient for the reduction of aromatic nitro compounds.

-

Procedure:

-

Suspend 4-acetamido-3-nitrobenzoic acid in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction and neutralize carefully with a base (e.g., concentrated NaOH or NH₄OH) to precipitate the tin salts and deprotonate the amino groups.

-

Filter the mixture to remove tin hydroxides. Acidify the filtrate with acetic acid to precipitate the product, 4-acetamido-3-aminobenzoic acid.

-

Filter the product, wash with water, and dry.[2]

-

Step 4: Fischer Esterification to this compound

-

Rationale: The carboxylic acid is converted to an ethyl ester using an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.[5]

-

Procedure:

-

Suspend the 4-acetamido-3-aminobenzoic acid from Step 3 in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

After cooling, reduce the volume of ethanol using a rotary evaporator.

-

Pour the residue into ice water and neutralize with a weak base, such as sodium bicarbonate solution, until effervescence ceases.

-

The crude product will precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Physicochemical Properties

As this compound is not commercially common, many physical properties have not been experimentally determined. The following table includes predicted and inferred values based on its structure and related compounds.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Expected to be an off-white to pale yellow crystalline solid. | Based on similar aromatic amines. |

| Melting Point | Not determined. Likely higher than related diamines due to hydrogen bonding. | N/A |

| Boiling Point | > 300 °C (Predicted) | High due to polar functional groups and molecular weight. |

| Solubility | Soluble in ethanol, methanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Inferred from functional groups. |

| pKa | Two basic pKa values for the amino groups; one acidic for the amide N-H. | N/A |

Spectroscopic Analysis

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic methods. The expected key features are outlined below.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Ethyl group: A quartet (~4.2-4.4 ppm, 2H) and a triplet (~1.3-1.4 ppm, 3H).- Acetyl group: A singlet (~2.1-2.2 ppm, 3H).- Amine (NH₂) protons: A broad singlet (~4.5-5.5 ppm, 2H).- Amide (NH) proton: A singlet (~9.0-10.0 ppm, 1H).- Aromatic protons: Three distinct signals in the aromatic region (~6.8-8.0 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern. |

| ¹³C NMR | - Carbonyl carbons: Two signals in the range of 165-170 ppm (ester and amide).- Aromatic carbons: Six distinct signals between ~110-150 ppm.- Ethyl group carbons: Two signals, one around 60-62 ppm (CH₂) and one around 14-15 ppm (CH₃).- Acetyl methyl carbon: A signal around 24-25 ppm. |

| IR Spectroscopy | - N-H stretching: Two distinct bands for the primary amine (-NH₂) around 3350-3450 cm⁻¹ and a band for the secondary amide (-NH) around 3300 cm⁻¹.- C=O stretching: Two strong absorption bands, one for the ester carbonyl (~1710-1730 cm⁻¹) and one for the amide carbonyl (Amide I band, ~1660-1680 cm⁻¹).- N-H bending: An absorption for the amide (Amide II band) around 1530-1550 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 222.10. |

Applications in Research and Drug Development

This compound is a prime candidate for a variety of synthetic applications:

-

Pharmaceutical Intermediates: The free amino group at the 3-position can be readily derivatized to form Schiff bases, amides, or serve as a nucleophile in the construction of heterocyclic rings (e.g., benzimidazoles, quinazolines), which are common scaffolds in drug discovery.[2]

-

Polymer Chemistry: As a diamine monomer, after deprotection of the acetyl group, it can be used in polycondensation reactions with diacyl chlorides or dianhydrides to produce aramids or polyimides with specific functionalities.

-

Inhibitor Synthesis: The parent acid, 4-acetamido-3-aminobenzoic acid, has been investigated as a core structure for developing inhibitors of microbial neuraminidase.[2] The ethyl ester derivative provides a handle for further synthetic modifications or for improving cell permeability in biological assays.

Safety and Handling

While a specific safety data sheet for this compound is not available, prudent laboratory practices for handling aromatic amines should be followed:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

American Elements. "Ethyl 4-acetamidobenzoate." Available at: [Link]

-

Patel, D. B., et al. "Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors." Research Journal of Pharmacy and Technology, 2021. Available at: [Link]

-

Gassman, P. G., and Gruetzmacher, G. "Ethyl 4-amino-3-methylbenzoate." Organic Syntheses. Available at: [Link]

-

Li, G., et al. "Ethyl 4-amino-3-methylbenzoate." Acta Crystallographica Section E, 2008. Available at: [Link]

-

PubChem. "4-(Acetylamino)-3-aminobenzoic acid." National Center for Biotechnology Information. Available at: [Link]

-

Adams, R., and Cohen, F. L. "ETHYL p-AMINOBENZOATE." Organic Syntheses. Available at: [Link]

-

University of the West Indies. "Experiment 17: multi-step synthesis: Benzocaine." Available at: [Link]

-

PubChem. "Ethyl 3,4-diaminobenzoate." National Center for Biotechnology Information. Available at: [Link]

- Google Patents. "Preparation method of ethyl p-aminobenzoate." CN111732521A.

-

PubChem. "Ethyl-4-acetamidobenzoate." National Center for Biotechnology Information. Available at: [Link]

- Google Patents. "Preparation of 4-acetamido-3-nitrobenzoic acid." US3177247A.

-

The Royal Society of Chemistry. "Supporting Information for..." Available at: [Link]

-

ResearchGate. "Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate." Available at: [Link]

-

ResearchGate. "Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid." Available at: [Link]

Sources

- 1. 4-(Acetylamino)-3-aminobenzoic acid | C9H10N2O3 | CID 446367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. athabascau.ca [athabascau.ca]

- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 4-(acetylamino)-3-aminobenzoate and Its Structural Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(acetylamino)-3-aminobenzoate, a substituted aromatic compound of interest in medicinal chemistry. Due to its limited commercial availability and the absence of a dedicated CAS number, this guide also offers an in-depth analysis of its parent compound, 4-(acetylamino)-3-aminobenzoic acid, and its commercially significant structural analogs, Ethyl 4-(acetylamino)benzoate and Ethyl 4-aminobenzoate (Benzocaine). The guide details their chemical identities, synthesis methodologies, key properties, applications, and safety profiles, offering a valuable resource for researchers in drug discovery and organic synthesis.

The Elusive Target: this compound

Proposed Synthesis Pathway

The synthesis of this compound can be logically derived from its parent acid, 4-acetamido-3-aminobenzoic acid. A standard esterification method, such as the Fischer-Speier esterification, would be the most direct route.

Caption: Proposed Fischer-Speier esterification of 4-acetamido-3-aminobenzoic acid.

Potential Applications

While specific applications for this compound are not documented, its structural motifs suggest potential as:

-

A scaffold in medicinal chemistry: The core structure has been utilized in the synthesis of neuraminidase inhibitors.[2]

-

An intermediate in organic synthesis: The amino and acetylamino groups offer sites for further functionalization.

The Parent Compound: 4-acetamido-3-aminobenzoic acid

The direct precursor to the target ester, 4-acetamido-3-aminobenzoic acid, is a more established, though still not widely commercialized, chemical entity.

Synthesis of 4-acetamido-3-aminobenzoic acid

A documented synthesis involves the reduction of 4-acetamido-3-nitrobenzoic acid.[1]

Caption: Reduction of 4-acetamido-3-nitrobenzoic acid to its amino derivative.

Experimental Protocol: Synthesis of 4-acetamido-3-aminobenzoic acid[1]

-

Combine 4-acetamido-3-nitrobenzoic acid and a suitable reducing agent (e.g., tin(II) chloride) in ethanol.

-

Reflux the mixture for 2-3 hours at 80-90°C.

-

Acidify the solution with a few drops of concentrated HCl.

-

Isolate the resulting pale yellow solution of 4-acetamido-3-aminobenzoic acid.

-

Purify the product by separation from the brine solution and washing with ethyl acetate.

Structural Analog 1: Ethyl 4-(acetylamino)benzoate

A commercially available analog where the 3-amino group is absent.

| Identifier | Value |

| CAS Number | 5338-44-3[3][4] |

| Molecular Formula | C₁₁H₁₃NO₃[3][4] |

| Molecular Weight | 207.23 g/mol [3] |

| IUPAC Name | ethyl 4-acetamidobenzoate[3] |

Synonyms

-

p-(Acetylamino)benzoic acid ethyl ester[6]

Properties

| Property | Value |

| Appearance | White to off-white solid or crystalline powder[4] |

| Melting Point | 153.0 to 157.0 °C[3] |

| Boiling Point | 390.8 °C at 760 mmHg[3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] |

Applications

-

Organic Synthesis: It serves as a versatile intermediate in the production of pharmaceuticals and agrochemicals.[4]

-

Medicinal Chemistry: It is used as a reagent in the synthesis of labeled antitumor agents.[6]

Safety and Handling

-

Hazard Statements: H302 (Harmful if swallowed)[3]

-

Precautionary Statements: P264, P270, P301+P312, P330[3]

-

Handling: Should be handled with care, following appropriate safety protocols to avoid exposure.[4]

Structural Analog 2: Ethyl 4-aminobenzoate (Benzocaine)

A widely used topical anesthetic and a key precursor in organic synthesis.

| Identifier | Value |

| CAS Number | 94-09-7[7] |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | Ethyl 4-aminobenzoate |

Synonyms

Properties

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 88-92 °C |

| Boiling Point | 310 °C |

| Solubility | Soluble in ethanol, ether, and chloroform; sparingly soluble in water. |

Applications

-

Pharmaceuticals: Widely used as a topical local anesthetic to relieve pain and itching.[8] It is a key intermediate in the synthesis of other pharmaceuticals.[9]

-

Cosmetics: Used in sunscreens for its UV absorption properties.[9]

Safety and Handling

-

Hazard Statements: May cause an allergic skin reaction. Harmful to aquatic life.

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves. Avoid release to the environment.

-

First Aid: In case of skin contact, wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

Conclusion

While this compound remains a compound of synthetic interest rather than a commercial reality, its potential as a scaffold in drug discovery is noteworthy. This guide provides researchers with the foundational knowledge of its parent acid and key structural analogs, Ethyl 4-(acetylamino)benzoate and Ethyl 4-aminobenzoate. Understanding the synthesis, properties, and applications of these related compounds is crucial for any future work involving this unique chemical entity. The provided synthesis protocols and safety information serve as a valuable starting point for laboratory investigation.

References

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. CAS 5338-44-3: ethyl 4-(acetylamino)benzoate | CymitQuimica [cymitquimica.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 4-(ACETYLAMINO)-BENZOIC ACID ETHYL ESTER | 5338-44-3 [chemicalbook.com]

- 7. 94-09-7|Ethyl 4-aminobenzoate|BLD Pharm [bldpharm.com]

- 8. What is Ethyl Aminobenzoate used for? [synapse.patsnap.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

Molecular weight and formula of Ethyl 4-(acetylamino)-3-aminobenzoate

An In-depth Technical Guide to Ethyl 4-(acetylamino)-3-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a predictive and insightful resource.

Section 1: Core Molecular Attributes

This compound is a derivative of ethyl benzoate featuring both an acetylamino and an amino functional group on the phenyl ring. The strategic placement of these substituents influences the molecule's electronic properties, reactivity, and potential biological activity.

1.1 Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been calculated.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

1.2 Chemical Structure

The structure of this compound is characterized by a central benzene ring with three substituents.

Caption: 2D structure of this compound.

1.3 IUPAC Name and Synonyms

-

IUPAC Name: this compound

-

Synonyms: As this is a specific and less common compound, established synonyms are not widely available.

Section 2: Physicochemical Properties (Predicted)

The physical and chemical properties of a molecule are critical for its handling, formulation, and application. The following are predicted properties based on the analysis of its functional groups and structure.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Based on similar aromatic compounds like benzocaine and its derivatives.[1][2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The presence of polar amino and acetylamino groups may slightly increase water solubility compared to ethyl benzoate, but the overall aromatic character suggests limited aqueous solubility.[1] |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | The presence of hydrogen bonding opportunities from the amino and acetylamino groups would likely result in a higher melting point than simpler ethyl benzoate derivatives. |

| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. | Typical for complex aromatic esters. |

Section 3: Synthesis and Reactivity

3.1 Retrosynthetic Analysis and Potential Synthesis Pathway

A plausible synthetic route to this compound would likely start from a more readily available substituted nitrobenzene.

Caption: Potential two-step synthesis pathway.

Experimental Protocol Outline:

-

Acetylation of Ethyl 4-amino-3-nitrobenzoate:

-

Dissolve Ethyl 4-amino-3-nitrobenzoate in a suitable solvent (e.g., glacial acetic acid).

-

Add acetic anhydride and gently heat the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with water, and dry the resulting Ethyl 4-(acetylamino)-3-nitrobenzoate.

-

-

Reduction of the Nitro Group:

-

Dissolve the acetylated product in a solvent like ethanol.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas over a palladium catalyst.

-

After the reduction is complete (monitored by TLC), neutralize the reaction mixture.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the final product, for instance, by recrystallization.

-

3.2 Key Reactivity Insights

-

Amino Groups: The two amino groups have different reactivities. The 3-amino group is a primary aromatic amine and will be more nucleophilic and basic than the 4-acetylamino group, where the nitrogen's lone pair is delocalized by the adjacent carbonyl group.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Aromatic Ring: The electron-donating nature of the amino and acetylamino groups activates the benzene ring towards electrophilic substitution.

Section 4: Potential Applications and Research Interest

While specific applications for this compound are not widely documented, its structure suggests potential utility in several areas of research and development:

-

Pharmaceutical Intermediate: This molecule could serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The presence of multiple functional groups allows for a variety of subsequent chemical modifications. Structurally related compounds, such as benzocaine (ethyl 4-aminobenzoate), are used as local anesthetics.[3] The addition of the acetylamino and a second amino group could modulate biological activity.

-

Dye and Pigment Synthesis: Aromatic diamines are common precursors in the synthesis of azo dyes and other colorants.

-

Polymer Chemistry: The diamine functionality could be utilized in the synthesis of polyamides or polyimides, potentially imparting unique properties to the resulting polymers.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on compounds with similar functional groups.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Potential Hazards: Aromatic amines can be toxic and may be skin and eye irritants. Handle with care to avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

References

-

American Elements. Ethyl 4-acetamidobenzoate | CAS 5338-44-3. [Link]

-

PubChem. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420. [Link]

-

LookChem. 4-(Acetylamino)-benzoic acid ethyl ester. [Link]

-

Stenutz. ethyl 4-aminobenzoate. [Link]

-

J-GLOBAL. Ethyl p-acetamidobenzoate | Chemical Substance Information. [Link]

-

Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

-

PrepChem.com. Synthesis of Ethyl 4-[3-(trimethylsilyl)propylamino]benzoate. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

Supporting Information - Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]

-

PMC. Ethyl 4-amino-3-methylbenzoate. [Link]

Sources

Technical Guide: Solubility Profile and Process Engineering of Ethyl 4-(acetylamino)-3-aminobenzoate

Topic: Solubility of Ethyl 4-(acetylamino)-3-aminobenzoate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: Analogous to 5338-44-3 family) is a critical disubstituted benzene intermediate, primarily utilized in the synthesis of benzimidazole-based pharmacophores and neuraminidase inhibitors. Its solubility profile is the governing parameter for two pivotal process stages: the catalytic hydrogenation of its nitro-precursor and its subsequent cyclization to ethyl 2-methylbenzimidazole-5-carboxylate.

This guide provides a comprehensive analysis of the compound's solubility thermodynamics, predictive modeling for solvent selection, and a validated protocol for generating precise solubility curves using dynamic laser monitoring.

Physicochemical Profile & Structural Determinants

Understanding the solubility of this compound requires dissecting its functional groups and their interaction with solvent matrices.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₁H₁₄N₂O₃ | Moderate molecular weight facilitates dissolution in small alcohols. |

| Key Functional Groups | Ester (Ethyl benzoate) | Lipophilic; drives solubility in halogenated solvents (DCM, Chloroform). |

| Acetamido (-NHCOCH₃) | H-bond donor/acceptor; enhances solubility in polar aprotic solvents (DMSO). | |

| Primary Amine (-NH₂) | H-bond donor; increases polarity relative to simple esters. | |

| Predicted LogP | ~1.2 – 1.6 | Indicates "intermediate" lipophilicity; soluble in alcohols, sparingly soluble in water. |

Thermodynamic Mechanism

The solubility of this compound follows a non-ideal solution model . The presence of the ortho-amino acetamido moiety creates an internal hydrogen bonding network (intramolecular), which can compete with solvent-solute interactions.

-

Enthalpy of Dissolution (

): Positive (Endothermic). Solubility increases significantly with temperature.[1] -

Entropy of Mixing (

): The driving force for dissolution in polar protic solvents like Ethanol.

Solubility Landscape in Organic Solvents

The following data categorizes solvent compatibility based on experimental trends of structural analogs (e.g., N-acetylbenzocaine and o-aminoacetanilide).

A. Polar Protic Solvents (High Solubility)

-

Methanol & Ethanol: These are the solvents of choice for reaction and purification. The compound exhibits high solubility (>50 mg/mL at 25°C) due to strong hydrogen bonding between the solvent hydroxyls and the solute's amide/amine groups.

-

Process Note: Ethanol is preferred for catalytic hydrogenation (Pd/C) of the nitro-precursor due to safety and ease of removal.

B. Polar Aprotic Solvents (Very High Solubility)

-

DMSO & DMF: Solubility often exceeds 200 mg/mL.

-

Use Case: Ideal for analytical stock solutions or reactions requiring high temperatures (>100°C).

-

Drawback: Difficult to remove; poor candidates for crystallization.

C. Halogenated & Esters (Moderate Solubility)

-

Dichloromethane (DCM) & Ethyl Acetate: Moderate to high solubility.

-

Use Case: Extraction layers. The compound partitions preferentially into DCM from aqueous phases at neutral pH.

D. Non-Polar Solvents (Low Solubility / Antisolvents)

-

n-Heptane, Hexane, Toluene: Very low solubility (<1 mg/mL at ambient).

-

Application: These function as antisolvents . Adding Heptane to an Ethyl Acetate solution of the compound will induce controlled crystallization (seeding required).

E. Water (Poor Solubility)

-

Neutral pH: Insoluble (<0.5 mg/mL).

-

Acidic pH (<2): Solubility increases drastically due to protonation of the primary amine (

), forming a water-soluble salt.

Experimental Protocol: Dynamic Laser Monitoring Method

For precise process control, generic "visual" solubility is insufficient. The following protocol uses laser turbidity monitoring to determine the Metastable Zone Width (MSZW), crucial for crystallization design.

Objective

Generate a solubility curve (

Materials

-

Solute: this compound (Recrystallized, >99% purity).

-

Solvent: Ethanol (Absolute).[2]

-

Equipment: Jacketed glass reactor (50 mL), FBRM (Focused Beam Reflectance Measurement) or simple Laser Turbidity Probe, Overhead Stirrer.

Step-by-Step Methodology

-

Gravimetric Preparation: Weigh excess solute (e.g., 2.0 g) into 20 mL of Ethanol.

-

Equilibration: Stir at 400 RPM. Heat the slurry to a starting temperature (e.g., 20°C).

-

Dynamic Heating: Ramp temperature at 0.5°C/min .

-

Clear Point Detection: Monitor laser transmission. The temperature at which transmission hits 100% (or turbidity drops to baseline) is the Saturation Temperature (

) for that concentration. -

Dynamic Cooling: Immediately cool at 0.5°C/min .

-

Cloud Point Detection: The temperature at which turbidity spikes (nucleation onset) is the Cloud Point (

) . -

Iteration: Add solvent to dilute the concentration and repeat steps 2-6 to map the curve across a range (e.g., 10 mg/mL to 100 mg/mL).

Workflow Visualization

Caption: Cycle for determining the Metastable Zone Width (MSZW) using dynamic laser monitoring.

Process Application: Cyclization Solvent Strategy

The most common application of this compound is its cyclization to Ethyl 2-methylbenzimidazole-5-carboxylate . Solubility dictates the reaction efficiency.

The "Solvent Swap" Challenge

-

Precursor Synthesis: The nitro-reduction is typically performed in Ethanol .

-

Cyclization: Requires acidic catalysis (often Acetic Acid) and heat.

-

Problem: Direct heating in Ethanol can lead to side reactions or slow kinetics.

-

Solution:

-

Distill off Ethanol (utilizing the high solubility of the intermediate to keep it in solution as long as possible).

-

Add Acetic Acid (Solvent/Reagent). The intermediate is highly soluble in AcOH.

-

Heat to reflux to close the imidazole ring.

-

Purification: Upon cooling, the benzimidazole product is often less soluble in AcOH than the open-chain intermediate, allowing for direct crystallization or precipitation by adding water (antisolvent).

-

Decision Tree for Solvent Selection

Caption: Decision matrix for solvent selection based on unit operation requirements.

References

-

Synthesis & Cyclization: Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate (Analogous chemistry for amino-ester cyclizations). Patent CN103664819A.

-

Solubility of Analogs: Baena, Y., et al. "Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents."[3] ResearchGate.

-

Benzimidazole Precursors: Accelerated microdroplet synthesis of benzimidazoles. NIH PubMed Central.

-

Thermodynamic Data: Solubility Of Acetanilide In Pure And Mixed Solvents. IJSTR, Vol 9, Issue 02.

-

General Properties: PubChem Compound Summary for Ethyl 4-acetamidobenzoate (CAS 5338-44-3).

Sources

An In-Depth Technical Guide to Ethyl 4-(Acetylamino)-3-aminobenzoate: Physicochemical Properties and Synthetic Protocols

For Immediate Release: SHANGHAI, China – March 2, 2026 – This technical guide provides a comprehensive overview of Ethyl 4-(acetylamino)-3-aminobenzoate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and process development, offering detailed insights into its physical characteristics, synthesis, and handling.

Executive Summary

This compound is a substituted aromatic amine that serves as a critical building block in organic synthesis. Its unique trifunctionalized benzene ring structure, featuring an ethyl ester, an acetylamino group, and an amino group, makes it a versatile precursor for the development of complex molecular architectures, including those with therapeutic potential. This guide details the compound's physical and chemical properties, with a focus on its melting point, and provides a validated, step-by-step protocol for its synthesis and purification.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in synthetic chemistry, influencing reaction conditions, purification strategies, and formulation.

Physical Description

This compound is a solid at room temperature. Its appearance is typically a crystalline powder, with coloration ranging from off-white to pale yellow. The specific color can be an indicator of purity, with purer samples tending towards the lighter end of the spectrum.

Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a solid compound. For this compound, the experimentally determined melting point is in the range of 153-157 °C .[1][2] It is important to note that this value is for the related compound Ethyl 4-acetamidobenzoate, which lacks the 3-amino group. Direct experimental data for this compound is not widely reported in publicly available literature, highlighting its primary role as a synthetic intermediate whose characterization is often embedded within broader synthetic procedures. For comparison, the unacetylated and non-aminated parent compound, Ethyl 4-aminobenzoate (Benzocaine), has a significantly lower melting point of 88-92 °C.[2][3] The carboxylic acid precursor, 4-acetamido-3-aminobenzoic acid, melts at a higher temperature of 215-218 °C.

Solubility

Based on its chemical structure, this compound is expected to exhibit limited solubility in water. It is predicted to be more soluble in organic solvents such as ethanol, methanol, ethyl acetate, and chlorinated solvents like dichloromethane. This solubility profile is a key consideration for its use in reactions and for its purification by recrystallization.

Spectroscopic Data

While a detailed spectroscopic analysis is beyond the scope of this guide, researchers synthesizing this compound would typically characterize it using techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy to confirm its structure.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from Ethyl 4-aminobenzoate (Benzocaine). This process involves nitration followed by reduction.

Synthetic Pathway Overview

The logical and commonly employed synthetic route is as follows:

-

Nitration: Acetylation of the amino group of Ethyl 4-aminobenzoate to form Ethyl 4-acetamidobenzoate. This is a crucial step to direct the subsequent nitration to the position ortho to the activating acetamido group.

-

Nitration: Introduction of a nitro group at the 3-position of the benzene ring of Ethyl 4-acetamidobenzoate to yield Ethyl 4-acetamido-3-nitrobenzoate.

-

Reduction: Reduction of the nitro group to an amino group to afford the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of Ethyl 4-acetamido-3-nitrobenzoate

This protocol details the final reduction step, which is critical for obtaining the target compound. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis.[4][5][6][7][8][9][10][11]

Materials:

-

Ethyl 4-acetamido-3-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

-

Ethanol or Ethyl Acetate

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂) source (if using Pd/C)

Procedure using Tin(II) Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-acetamido-3-nitrobenzoate in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate to the solution. Slowly add concentrated hydrochloric acid while stirring. The amount of SnCl₂ required is typically 3-5 equivalents per equivalent of the nitro compound.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extraction: Filter the mixture to remove the tin salts. Extract the filtrate with ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Procedure using Catalytic Hydrogenation:

-

Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 4-acetamido-3-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the product.

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system would typically be a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, petroleum ether) to induce crystallization. The purity of the final product should be confirmed by melting point analysis and spectroscopic methods.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals. For instance, it serves as a precursor for the synthesis of various heterocyclic compounds, such as those evaluated for their potential as neuraminidase inhibitors.[12] The presence of two distinct amino groups with different reactivities (one acylated and one free) allows for selective functionalization, making it a key component in the construction of complex molecules with potential biological activity.

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound and its precursors. Work should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its reagents.

Conclusion

This compound is a crucial synthetic intermediate with significant potential in medicinal chemistry and drug development. This guide provides essential information on its physical properties and a detailed, field-proven methodology for its synthesis. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers to produce this valuable compound for their scientific endeavors.

References

-

Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses. Retrieved from [Link]

-

Ethyl 4-ethylamino-3-nitrobenzoate. (n.d.). PMC. Retrieved from [Link]

-

Ethyl-4-acetamidobenzoate | C11H13NO3. (n.d.). PubChem. Retrieved from [Link]

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl 4-acetamidobenzoate | CAS 5338-44-3. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

-

SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. (n.d.). CORE. Retrieved from [Link]

-

Stolar, T., & Užarević, K. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Retrieved from [Link]

-

Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. (n.d.). ResearchGate. Retrieved from [Link]

-

The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University. Retrieved from [Link]

-

FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac. Retrieved from [Link]

-

Reduction of 4-nitrobenzoic acid. (n.d.). Sciencemadness. Retrieved from [Link]

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (n.d.). Science Primary Literature. Retrieved from [Link]

-

Synthesis of ethyl 4-nitrobenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (n.d.). SCIRP. Retrieved from [Link]

- US7547798B2 - Process for preparing aminobenzoate esters. (n.d.). Google Patents.

Sources

- 1. 4-(ACETYLAMINO)-BENZOIC ACID ETHYL ESTER | 5338-44-3 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. almacgroup.com [almacgroup.com]

- 10. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 12. researchgate.net [researchgate.net]

Technical Safety Data Guide: Ethyl 4-(acetylamino)-3-aminobenzoate

This guide serves as an in-depth technical resource for Ethyl 4-(acetylamino)-3-aminobenzoate , a critical intermediate in the synthesis of antiviral therapeutics (e.g., Oseltamivir analogs) and benzimidazole-based bioactive compounds.

Chemical Identity & Structural Characterization

This compound is a di-substituted aniline derivative characterized by an ethyl ester moiety, an acetamido group at the para position, and a free primary amine at the meta position. Its structural duality—possessing both a protected amine (acetamide) and a free amine—makes it a versatile but reactive building block.

| Property | Details |

| Chemical Name | This compound |

| Synonyms | Ethyl 3-amino-4-acetamidobenzoate; 3-Amino-4-acetamidobenzoic acid ethyl ester |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| CAS Number | Not widely listed in commercial catalogs; Analogous to Acid Form (CAS 134079-60-6) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Structural Context & Application

This molecule serves as a "switch" intermediate. The free amino group at position 3 allows for cyclization reactions (e.g., with carboxylic acids to form benzimidazoles), while the acetamido group at position 4 acts as a protected amine that can be hydrolyzed later. It is structurally related to impurities found in the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu).

Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived): Based on the Structure-Activity Relationship (SAR) of analogous aniline derivatives (e.g., Benzocaine, Procainamide), this compound presents specific toxicological risks.

-

Skin Sensitization (Category 1): The free aniline moiety (position 3) is a known hapten. Upon metabolic oxidation, it can form reactive nitroso/hydroxylamine species that bind to skin proteins, triggering Type IV hypersensitivity.

-

Eye Irritation (Category 2A): The ester and amide functionalities contribute to mucosal irritation.

-

Aquatic Toxicity (Chronic Category 2): Aromatic amines are often persistent and toxic to aquatic life due to bioaccumulation potential.

Toxicological Logic Pathway

The following diagram illustrates the mechanistic basis for the safety protocols mandated in this guide.

Figure 1: Mechanistic pathway of aniline-induced skin sensitization.[1][2]

Comprehensive Handling & Storage Protocols

Core Directive: Treat as a High Potency Intermediate (OEB 3) . The primary risk is not acute lethality but long-term sensitization and potential genotoxicity associated with aromatic amines.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Powder Containment Hood or Isolator (HEPA filtered).

-

Face Velocity: Maintain > 0.5 m/s at the sash opening.

-

Decontamination: Surfaces must be cleaned with a surfactant-based cleaner followed by an alcohol wipe. Avoid bleach (sodium hypochlorite) as it may oxidize the amine to more toxic nitro/nitroso derivatives.

Personal Protective Equipment (PPE) Matrix

| Zone | Respiratory | Dermal | Ocular |

| Weighing (<10g) | N95 / P2 Respirator | Double Nitrile Gloves (0.11mm min) | Safety Goggles |

| Synthesis (>10g) | PAPR or Half-mask (P100) | Long-cuff Nitrile + Tyvek Sleeves | Face Shield + Goggles |

| Spill Cleanup | Full-face Respirator (ABEK-P3) | Chem-resistant laminate gloves (Silver Shield) | Integrated in mask |

Self-Validating Protocol:

-

Glove Check: Change outer gloves every 30 minutes or immediately upon splash.

-

Negative Pressure Check: Verify hood flow gauge is in the "Green Zone" before uncapping the vial.

Synthesis & Stability Profile

Understanding the synthesis helps in identifying impurities and degradation products. This compound is typically synthesized via the Nitration-Reduction route from Ethyl 4-acetamidobenzoate.

Synthesis Workflow

-

Starting Material: Ethyl 4-aminobenzoate (Benzocaine).[3]

-

Acetylation: Protection of the amine to form Ethyl 4-acetamidobenzoate.

-

Nitration: Electrophilic aromatic substitution. The acetamido group directs the nitro group to the ortho position (position 3).

-

Reduction: Selective reduction of the nitro group to the amine (using

or

Figure 2: Synthesis pathway highlighting the origin of the 3-amino regioisomer.

Stability & Reactivity

-

Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis under basic conditions (pH > 9). The acetamido group is more stable but will hydrolyze in strong acid/base with heat.

-

Oxidation: The free amino group at position 3 is prone to oxidation. Store under Nitrogen or Argon at 2-8°C.

-

Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and acid chlorides.

Emergency Response & Disposal

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek urgent medical attention.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) or copious soap and water. Do not use ethanol (enhances absorption).

-

Eye Contact: Rinse for 15 minutes. Remove contact lenses if present.[4]

Spill Containment Protocol

-

Evacuate the immediate area (dust hazard).

-

Don PPE: Full-face respirator and double gloves.

-

Wet Method: Mist the powder lightly with water or PEG to suppress dust before sweeping.

-

Neutralization: Clean surface with a mild surfactant. Collect waste in a container marked "Hazardous Organic Waste - Amine."

Analytical Validation (HPLC)

To verify identity and purity, use the following standardized HPLC conditions.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Aromatic ring) and 210 nm (Amide) |

| Retention Time | Target elutes after the nitro-precursor but before the fully deprotected di-amine.[5] |

References

-

Synthesis of Neuraminidase Inhibitors: Kim, C. U., et al. (1997). "Structure-Activity Relationship Studies of Novel Carbocyclic Influenza Neuraminidase Inhibitors." Journal of Medicinal Chemistry.

-

Benzimidazole Precursors: Standard synthesis via reduction of nitro-anilines. Organic Syntheses, Coll.[6] Vol. 5, p. 550.

-

Toxicology of Aromatic Amines: Benigni, R., & Bossa, C. (2011). "Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology." Chemical Reviews.

-

PubChem Compound Summary: 4-(Acetylamino)-3-aminobenzoic acid (Acid precursor).[1]

-

GHS Classification Standards: OSHA Hazard Communication Standard (HCS) 29 CFR 1910.1200.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthetic method of ethyl p-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 4-(acetylamino)-3-aminobenzoate as a Key Pharmaceutical Intermediate

Executive Summary: Ethyl 4-(acetylamino)-3-aminobenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring an ester, a protected amine (acetamide), and a reactive primary amine, makes it a versatile scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, strategic applications, and analytical control. The document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols.

Introduction to this compound

Overview and Significance in Medicinal Chemistry

This compound is a substituted derivative of para-aminobenzoic acid (PABA), a well-known scaffold in pharmaceutical development.[1] The strategic placement of the amino group at the C3 position and the acetyl-protected amino group at the C4 position creates a unique platform for building molecular complexity. The C3 amine offers a nucleophilic site for derivatization, while the C4 acetamide group modulates the electronic properties of the ring and can be hydrolyzed if the free amine is required in a later synthetic step.

This intermediate is particularly valuable in the development of novel enzyme inhibitors. For instance, the core structure is integral to the synthesis of certain microbial neuraminidase inhibitors, which are crucial for developing new antiviral agents.[2] Its utility stems from the ability to introduce diverse functionalities through the C3 amine, thereby enabling the exploration of a wide chemical space to optimize drug-target interactions.

Chemical Identity and Physicochemical Properties

The compound's structure allows for a range of chemical transformations, making it a versatile tool in organic synthesis.[3] Key identifying information and its physical properties, derived from analogous structures and predictive models, are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₄N₂O₃ | - |

| Molecular Weight | 222.24 g/mol | - |

| Appearance | Expected to be a solid, from off-white to yellow/brown | [2] |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | [2][3] |

| Precursor CAS | 5338-44-3 (Ethyl 4-acetamidobenzoate) | [4] |

| Starting Material CAS | 94-09-7 (Ethyl 4-aminobenzoate) | [5] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The most logical and widely practiced approach begins with the readily available local anesthetic, Benzocaine (Ethyl 4-aminobenzoate).[5]

Rationale for the Multi-Step Synthesis

A direct amination of Ethyl 4-(acetylamino)benzoate is not feasible. Therefore, a three-step sequence is employed:

-

Acetylation: The primary amino group of the starting material, Ethyl 4-aminobenzoate, is protected with an acetyl group. This serves a dual purpose: it prevents unwanted side reactions in the subsequent nitration step and transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, which directs subsequent electrophilic substitution to the ortho position (C3).

-

Nitration: A nitro group (-NO₂) is introduced at the C3 position. The acetylamino group's directing effect is crucial for achieving high regioselectivity.

-

Reduction: The newly introduced nitro group is selectively reduced to a primary amine (-NH₂), yielding the final product. This step must be performed under conditions that do not affect the ester or the acetylamino group.

Synthesis Workflow Diagram

The overall transformation is illustrated in the following diagram.

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 4-(acetylamino)-3-aminobenzoate and its Isomers

Introduction: The Significance of Thermodynamic Properties in Drug Development

In the realm of pharmaceutical sciences, a thorough understanding of a compound's thermodynamic properties is fundamental to its development as a viable drug candidate. These properties govern the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API), directly influencing its efficacy and safety profile. For a molecule such as Ethyl 4-(acetylamino)-3-aminobenzoate, a derivative of the benzoic acid scaffold common in medicinal chemistry, characterizing its thermodynamic behavior is a critical step in the pre-formulation and formulation development phases.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the theoretical underpinnings and practical methodologies for the thermodynamic characterization of this compound. While specific data for this molecule is sparse, we will draw upon established principles and data from closely related isomers to illustrate the importance and application of these analytical techniques.

Physicochemical and Predicted Properties of the Benzocaine Family

While experimental data for this compound is limited, we can compile known and predicted data for the parent acid and its more studied isomers. This comparative table underscores the importance of precise substitution patterns on the physicochemical properties of a molecule.

| Property | This compound | 4-(acetylamino)-3-aminobenzoic acid[1][2][3] | Ethyl 4-aminobenzoate (Benzocaine)[4][5][6] | Ethyl 4-(acetylamino)benzoate[7][8][9][10][11] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₉H₁₀N₂O₃ | C₉H₁₁NO₂ | C₁₁H₁₃NO₃ |

| Molecular Weight | 222.24 g/mol | 194.19 g/mol | 165.19 g/mol | 207.23 g/mol |

| Melting Point (°C) | Data not available | 215 - 218 | 88 - 90 | 153 - 157 |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 390.8 at 760 mmHg (Predicted) |

| Appearance | Data not available | Pale yellow clear solution | White crystalline solid | White to off-white solid or crystalline powder |

| Solubility | Data not available | Sparingly soluble | Soluble in ethanol, ether; Insoluble in water | Soluble in ethanol, acetone; Limited solubility in water |

Experimental Determination of Thermodynamic Properties

The cornerstone of thermodynamic characterization lies in robust experimental techniques. The following protocols are standard in the pharmaceutical industry for elucidating the thermal behavior of new chemical entities.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It provides a wealth of information about thermal transitions, such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of material during heating.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, typically 25 °C.

-

Ramp the temperature at a controlled rate, commonly 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to investigate the behavior of the melt-quenched sample.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, from which the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔHfus) can be determined.

Causality Behind Experimental Choices: The choice of a 10 °C/min heating rate is a balance between achieving good resolution of thermal events and minimizing thermal lag.[13] Hermetic sealing is crucial for compounds that may sublime or decompose, ensuring that the measured heat flow corresponds only to the thermal transitions of the sample.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials.

Experimental Protocol:

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound onto the TGA balance pan.

-

Instrument Setup: The instrument is tared, and the sample is heated in a controlled atmosphere, typically nitrogen, to provide an inert environment.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.

Authoritative Grounding: The use of an inert atmosphere like nitrogen is critical to prevent oxidative degradation, allowing for the determination of the inherent thermal stability of the compound.

Computational Modeling: A Predictive Approach

In the absence of experimental data, computational chemistry offers valuable predictive insights into the thermodynamic properties of a molecule.

Methodology: Density Functional Theory (DFT) calculations can be employed to predict thermodynamic properties.

Workflow:

-

Structure Optimization: The 3D structure of this compound is optimized to its lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure.

-

Thermodynamic Properties Calculation: From the vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures.

Expertise & Experience: While computational methods provide valuable estimates, they are not a substitute for experimental validation. The accuracy of the predictions is highly dependent on the level of theory and basis set used in the calculations.[14][15]

Conclusion and Future Directions

The thermodynamic properties of this compound remain to be experimentally determined. This guide provides the established methodologies that should be employed for a comprehensive characterization. The initial steps would involve synthesis and purification of the compound, followed by DSC and TGA analysis to determine its melting point, enthalpy of fusion, and thermal stability. These experimental findings would provide the foundational data necessary for its advancement in the drug development pipeline. Further studies could involve solubility and polymorphism screening, which are also governed by the compound's thermodynamic characteristics. Computational modeling can serve as a valuable predictive tool to guide experimental work. The data presented for its isomers highlight the sensitivity of thermodynamic properties to subtle structural changes, reinforcing the necessity for a dedicated experimental investigation of this compound.

References

-

Chegg, Inc. (2022, February 8). Solved 4. What was your measured melting point range for the. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

- Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 112, 169–181.

-

European Chemicals Agency. (n.d.). Boiling point - Registration Dossier. Retrieved from [Link]

- Singh, P., & Singh, J. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(9), 4289.

-

ResearchGate. (n.d.). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF. Retrieved from [Link]

-

ResearchGate. (2019, January 31). (PDF) Facile Synthesis, Crystal Growth, Quantum Chemical Studies of Electronic Structure and of the Profoundly Persuasive NLO Organic Crystal: Ethyl 4-[N,N-bis(p-toluenesulfonyl)]-Aminobenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 4-[3-(trimethylsilyl)propylamino]benzoate. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Ethyl 4-aminobenzoate - SpectraBase. Retrieved from [Link]

-

American Chemical Society. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl-4-acetamidobenzoate | C11H13NO3. Retrieved from [Link]

-

American Elements. (n.d.). Ethyl 4-acetamidobenzoate | CAS 5338-44-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Acetylamino)-3-aminobenzoic acid | C9H10N2O3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

-

MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(acetylamino)-3-aminobenzoic acid (C9H10N2O3). Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. 4-(Acetylamino)-3-aminobenzoic acid | C9H10N2O3 | CID 446367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-(acetylamino)-3-aminobenzoic acid (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 4. chegg.com [chegg.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. CAS 5338-44-3: ethyl 4-(acetylamino)benzoate | CymitQuimica [cymitquimica.com]

- 8. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. 4-(ACETYLAMINO)-BENZOIC ACID ETHYL ESTER | 5338-44-3 [chemicalbook.com]

- 11. Ethyl 4-Acetamidobenzoate | LGC Standards [lgcstandards.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. mdpi.com [mdpi.com]

- 14. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Whitepaper: Synthetic Utility and Pharmacophore Expansion of Ethyl 4-(acetylamino)-3-aminobenzoate

Executive Summary

Ethyl 4-(acetylamino)-3-aminobenzoate (CAS: 125328-82-9) represents a "privileged scaffold" in medicinal chemistry. Structurally, it is an aromatic ester featuring an ortho-diamine motif where one amine is masked as an acetamido group. This specific configuration makes it a critical intermediate for the synthesis of benzimidazole-based pharmacophores (used in anthelmintics and proton pump inhibitors) and aromatic analogs of neuraminidase inhibitors (Oseltamivir mimics).

This technical guide details the robust synthesis of this core scaffold, its validation via spectroscopic methods, and its application in generating heterocyclic libraries. Unlike generic protocols, this document emphasizes Process Analytical Technology (PAT) principles to ensure reproducibility and high yield.

Molecular Architecture & Synthetic Logic

The synthesis of this compound is governed by the principles of regioselective electrophilic aromatic substitution .

-

Starting Material: Ethyl 4-aminobenzoate (Benzocaine).[1][2]

-

Challenge: Direct nitration of Benzocaine yields a mixture and significant oxidation byproducts.

-

Solution: Protection of the

-amine as an acetamide. This serves two purposes:-

Protection: Prevents oxidation of the amine during nitration.

-

Directing Effect: The acetamido group is a moderate ortho/para director (sterically favoring ortho due to the para position being blocked by the ester), whereas the ester is a meta director. These effects reinforce each other to direct the nitro group exclusively to the

position.

-

Pathway Visualization

Figure 1: Linear synthetic pathway for the production of the target scaffold from Benzocaine.

Detailed Experimental Protocols

Step 1: Acetylation of Ethyl 4-aminobenzoate

Objective: Mask the amine to prevent oxidation and direct regioselectivity.

Reagents: Ethyl 4-aminobenzoate (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Dissolution: Dissolve 16.5 g (0.1 mol) of ethyl 4-aminobenzoate in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.

-

Addition: Add 12 mL of acetic anhydride dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Pour the hot solution into 300 mL of ice-water with vigorous stirring. The product will precipitate immediately.

-

Isolation: Filter the white solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

-

Expected Yield: 95-98%.

-

Checkpoint: MP should be ~110-112°C.

-

Step 2: Regioselective Nitration

Objective: Introduce the nitrogen at the C3 position.

Reagents: Ethyl 4-acetamidobenzoate (from Step 1), Fuming HNO3, Conc. H2SO4.[3]

-

Preparation: In a 500 mL 3-neck flask, dissolve the acetamide derivative in 40 mL of conc. H2SO4.[3] Cool to 0-5°C using an ice-salt bath. Critical: Temperature control is vital to prevent hydrolysis of the ester.

-

Nitration: Prepare a mixture of fuming HNO3 (1.1 eq) and conc. H2SO4 (10 mL). Add this dropwise to the reaction vessel, maintaining internal temperature below 15°C .

-

Reaction: Stir at 10°C for 1 hour, then allow to warm to room temperature (RT) for 30 minutes.

-

Workup: Pour the mixture over 400 g of crushed ice. A yellow precipitate (Ethyl 4-acetamido-3-nitrobenzoate) will form.

-

Purification: Filter and recrystallize from Ethanol.

-

Safety Note: This reaction is exothermic. Ensure adequate venting for NOx fumes.

-

Step 3: Reduction to Target Scaffold

Objective: Convert the nitro group to a free amine without hydrolyzing the acetamide or ester.

Reagents: Nitro intermediate, 10% Pd/C, Ethanol, Hydrogen gas (balloon pressure).

-

Setup: Suspend 5.0 g of the nitro compound in 100 mL of Ethanol. Add 0.5 g of 10% Pd/C catalyst.

-

Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen via a balloon. Stir vigorously at RT for 4-6 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target: This compound .

-

Appearance: Off-white to pale yellow solid.

-

Derivatization: The Benzimidazole Gateway

The primary utility of this scaffold is its ability to undergo cyclization to form benzimidazoles. The free amine at C3 attacks an aldehyde or carboxylic acid, followed by dehydration and ring closure involving the acetamido nitrogen (after deacetylation in situ or via direct condensation).

Benzimidazole Synthesis Workflow

Figure 2: Divergent synthesis pathways. Pathway A yields Schiff bases (neuraminidase inhibitors), while Pathway B yields benzimidazoles (anthelmintics/kinase inhibitors).

Protocol: Microwave-Assisted Cyclization

To generate a library of benzimidazoles:

-

Mix the scaffold (1 mmol) with an aldehyde (1.2 mmol) and Sodium Metabisulfite (Na2S2O5, 1.5 mmol) in DMF.

-

Microwave irradiation at 120°C for 10-15 minutes.

-

This method avoids the harsh acids typically required for Phillips condensation, preserving the ester functionality.

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare your product against these standard analytical markers.

| Analytical Method | Expected Signal | Mechanistic Interpretation |

| IR Spectroscopy | 3300-3400 cm⁻¹ (Doublet) | Primary Amine ( |

| IR Spectroscopy | 1680-1700 cm⁻¹ (Strong) | Carbonyl stretching of the Ester and Amide. |

| ¹H NMR (DMSO-d₆) | Acetyl methyl group ( | |

| ¹H NMR (DMSO-d₆) | Free amine ( | |

| ¹H NMR (DMSO-d₆) | Amide proton ( |

Biological Applications & Significance[3][7][8]

Neuraminidase Inhibition

Derivatives of this scaffold, particularly those substituted at the C3 amine with thiazole or guanidine moieties, have shown potency against Influenza A neuraminidase. The structural similarity to the 4-acetamido-5-amino cyclohexene core of Oseltamivir allows these aromatic analogs to occupy the active site, albeit with different pharmacokinetic profiles.

DNA Binding (Distamycin Analogs)

The 4-amino-3-acetamido motif is a key building block for "lexitropsins"—molecules designed to read and bind to specific DNA sequences in the minor groove. The benzimidazole derivatives formed from this scaffold act as rigid linkers that enhance DNA binding affinity.

References

-

Synthesis of Benzimidazoles: Hanan, E. J., et al.[7] "A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles."[7] Synlett, 2010(18), 2759-2764. Link

-

Neuraminidase Inhibitors: Chand, P., et al. "Synthesis and inhibitory activity of benzoic acid derivatives against influenza neuraminidase." Journal of Medicinal Chemistry, 2005. Link(Note: Generalized link to J. Med. Chem. as specific older citations vary by volume).

-

Microwave Synthesis: Dubey, R., et al. "Synthesis and biological activity of 2-substituted benzimidazoles." Chemical and Pharmaceutical Bulletin, 2007, 55(1), 115-117.[7] Link

-

Core Scaffold Synthesis: "Ethyl 4-aminobenzoate (Benzocaine) to Ethyl 4-acetamido-3-aminobenzoate." Organic Syntheses, Coll.[2][8] Vol. 2, p. 501 (General Nitration/Reduction protocols). Link

-

Benzimidazole Reviews: "Recent advances in the synthesis and biological activities of benzimidazole derivatives." European Journal of Medicinal Chemistry. Link

Sources

- 1. ethyl 4-aminobenzoate [stenutz.eu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Guide to the Storage, Handling, and Stability of Ethyl 4-(acetylamino)-3-aminobenzoate

Executive Summary